molecular formula C7H7FN2O2 B14851178 Methyl 6-Amino-5-fluoropicolinate

Methyl 6-Amino-5-fluoropicolinate

Cat. No.: B14851178
M. Wt: 170.14 g/mol
InChI Key: RLVXWRQZNZQPSR-UHFFFAOYSA-N
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Description

Methyl 6-Amino-5-fluoropicolinate (CAS 1346148-32-0) is a fluorinated pyridine derivative with a molecular formula of C₇H₇F₂N₂O₂. It features an amino group at the 6-position and a fluorine atom at the 5-position of the picolinate backbone, with a methyl ester at the carboxylate group. This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and agrochemicals. Its structural uniqueness lies in the combination of electron-withdrawing fluorine and the nucleophilic amino group, which enhances reactivity in substitution and coupling reactions .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

methyl 6-amino-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10)

InChI Key

RLVXWRQZNZQPSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-Amino-5-fluoropicolinate can be synthesized through various synthetic routes. One common method involves the reaction of methyl 6-fluoropyridine-2-carboxylate with an amine source under specific conditions . The reaction typically requires a solvent such as acetonitrile and may involve catalysts like copper(I) iodide and potassium phosphate .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through flash chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Amino-5-fluoropicolinate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of Methyl 6-Amino-5-fluoropicolinate include:

Compound Name CAS Number Molecular Formula Substituents Similarity Score Key Applications
Methyl 5-fluoro-6-methylpicolinate 1245647-61-3 C₈H₈FNO₂ 5-F, 6-CH₃ 0.83 Pharmaceuticals, skincare
Methyl 3-amino-5-fluoropicolinate 1052714-11-0 C₇H₇F₂N₂O₂ 3-NH₂, 5-F 0.81 Drug intermediates
Methyl 6-bromo-5-fluoropicolinate 1210419-26-3 C₇H₆BrF₂NO₂ 6-Br, 5-F 0.78 Cross-coupling reactions
6-(Difluoromethyl)-5-fluoropyridin-2-amine 1803666-08-1 C₆H₅F₃N₂ 6-CF₂H, 5-F N/A Agrochemical synthesis

Physical and Chemical Properties

  • Solubility: The amino group in this compound increases polarity, enhancing water solubility compared to methyl- or bromo-substituted analogs .
  • Stability: Fluorine’s electron-withdrawing effect improves thermal stability, but the amino group may render the compound hygroscopic, complicating storage (evidenced by its discontinued status in ) .

Commercial and Industrial Relevance

  • This compound is listed as discontinued by CymitQuimica (), likely due to synthesis challenges or niche demand.
  • In contrast, Methyl 5-fluoro-6-methylpicolinate remains commercially available (ENAO Chemical Co.), reflecting broader utility in skincare and drug synthesis .

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